3-Hydroxy-N,N-dimethylpiperidinium
Description
Historical Context of Piperidinium (B107235) Derivatives in Scientific Inquiry
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structure in organic chemistry and medicinal research. wikipedia.org Piperidine itself was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, both of whom derived it from piperine, the compound responsible for the pungency of black pepper. wikipedia.org This structural motif is prevalent in a vast array of natural alkaloids, including the fire ant toxin solenopsin (B1210030) and the toxic alkaloid coniine from poison hemlock. wikipedia.org
Industrially, piperidine is produced through the hydrogenation of pyridine (B92270). wikipedia.org Its derivatives are crucial building blocks in the synthesis of many pharmaceuticals and are used in various chemical reactions, such as the deprotection of Fmoc-amino acids in solid-phase peptide synthesis. wikipedia.org The study of piperidinium derivatives, which are quaternary ammonium (B1175870) salts of piperidine, has been a continuous area of research, exploring their synthesis, characterization, and biological activities. researchgate.net
Significance of Quaternary Ammonium Compounds in Bioactive Molecules Research
Quaternary ammonium compounds (QACs) are a broad class of molecules characterized by a central, positively charged nitrogen atom bonded to four organic groups. mdpi.com This permanent positive charge and the nature of the attached groups give QACs an amphiphilic character, allowing them to interact with both polar and nonpolar environments. mdpi.comfrontiersin.org This structural feature is key to their biological activity. mdpi.com
QACs are widely recognized as important anti-infective agents, effective against bacteria, fungi, and certain viruses. mdpi.com Their use as antiseptics and disinfectants dates back to the 1930s. nih.gov In biomedical research, the incorporation of quaternary ammonium moieties into polymers is a promising strategy for creating antimicrobial biomaterials. nih.gov The biological activity of QACs is influenced by several factors, including the length of their N-alkyl chains and the nature of the counter-anion, although the latter's effect is a subject of some debate. nih.gov The addition of a quaternary ammonium group can enhance the water solubility and biological activity of a parent molecule. mdpi.com
Overview of Key Research Areas Pertaining to 3-Hydroxy-N,N-dimethylpiperidinium
The primary area of research for this compound centers on its role as a precursor to a "false cholinergic transmitter". nih.govnih.gov Scientific investigations have demonstrated that this cyclic choline (B1196258) analogue is actively taken up by nerve terminals involved in the cholinergic system.
Transport and Metabolism: Studies using crude preparations of synaptosomes (isolated nerve terminals) showed that this compound is transported into these structures through both high and low-affinity systems. nih.govnih.gov Within the synaptosomes, under conditions that favor the high-affinity transport system, approximately 50-60% of the accumulated compound is metabolized into its acetylated form, 3-acetoxy-N,N-dimethylpiperidinium. nih.govnih.gov This metabolic conversion was confirmed through paper electrophoresis. nih.gov
Release and "False Transmitter" Action: Further research using the phrenic nerve endplate of a mouse hemidiaphragm demonstrated that nervous stimulation caused the accumulation of this compound. nih.gov The tissue then metabolized the compound into its acetylated derivative, which was subsequently released into the surrounding medium upon further nervous stimulation. nih.gov This process mimics the synthesis and release of the natural neurotransmitter, acetylcholine (B1216132).
However, the resulting compound, 3-acetoxy-N,N-dimethylpiperidinium, acts as a "false transmitter" because its efficacy at cholinergic receptors is significantly lower than that of acetylcholine. nih.gov This makes this compound a valuable tool for studying the dynamics of cholinergic transmission, including the processes of uptake, acetylation, and release at the nerve ending. nih.govnih.gov
Research Data Tables
Table 1: Comparative Agonist Potency at Cholinergic Receptors
This table shows the relative potency of 3-acetoxy-N,N-dimethylpiperidinium compared to the natural neurotransmitter, acetylcholine, at two different types of cholinergic receptors. The data indicates that the "false transmitter" is substantially less effective at activating these receptors.
| Compound | Receptor Type | Tissue Model | Relative Potency (vs. Acetylcholine) |
| 3-acetoxy-N,N-dimethylpiperidinium | Nicotinic | Frog Rectus Abdominis Muscle | 57 times less potent nih.gov |
| 3-acetoxy-N,N-dimethylpiperidinium | Muscarinic | Guinea-Pig Ileum | 162 times less potent nih.gov |
Table 2: List of Chemical Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dimethylpiperidin-1-ium-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO/c1-8(2)5-3-4-7(9)6-8/h7,9H,3-6H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSALNKORXPDAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC(C1)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70969897 | |
| Record name | 3-Hydroxy-1,1-dimethylpiperidin-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54627-85-9 | |
| Record name | 3-Hydroxy-N,N-dimethylpiperidinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054627859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-1,1-dimethylpiperidin-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Hydroxy N,n Dimethylpiperidinium
Established Synthetic Pathways to the Piperidinium (B107235) Core Structure
The creation of the 3-Hydroxy-N,N-dimethylpiperidinium cation begins with the synthesis of its core component, 3-hydroxypiperidine (B146073). This precursor is then chemically modified through methylation and quaternization to yield the final product.
Synthesis from Precursors (e.g., 3-hydroxypiperidine, 5-bromo-2-hydroxypentylamine)
The piperidine (B6355638) ring of 3-hydroxypiperidine can be formed through several established methods. One common approach involves the cyclization of a linear precursor. For instance, 5-bromo-2-hydroxypentylamine hydrobromide can be treated with a base like sodium carbonate in water. This process induces an intramolecular cyclization to form 3-hydroxypiperidine, which can be isolated by distillation with yields around 80%. chemicalbook.com
Another widely used precursor is 3-hydroxypyridine. google.com The aromatic pyridine (B92270) ring can be reduced to a piperidine ring through catalytic hydrogenation. This reaction is often carried out at high pressure and temperature using catalysts such as rhodium on carbon. google.comgoogle.com A variation of this method involves using a rhodium-nickel/carbon bimetallic catalyst, which allows for milder reaction conditions. google.com
The synthesis can also start from protected forms of piperidine. For example, tert-Butyl 3-hydroxypiperidine-1-carboxylate can be deprotected using hydrochloric acid to yield piperidin-3-ol. chemicalbook.com These precursor synthesis methods are summarized in the table below.
Table 1: Comparison of Synthetic Methods for 3-Hydroxypiperidine
| Precursor | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| 5-bromo-2-hydroxypentylamine hydrobromide | 1. Sodium carbonate, water, 10-40°C; 2. Distillation | ~80% | chemicalbook.com |
| 3-Hydroxypyridine | Hydrogen (5MPa), 5% Rhodium on Carbon, Water, 90°C, 48h | 96.3% | google.com |
| 3-Hydroxypyridine | Benzyl chloride, Sodium borohydride, H₂/Pd-C | Not specified | google.com |
| tert-Butyl 3-hydroxypiperidine-1-carboxylate | Hydrochloric acid in ethyl acetate, room temperature | Not specified | chemicalbook.com |
N-Methylation and Quaternization Strategies
Once 3-hydroxypiperidine is obtained, the next step towards this compound is the introduction of two methyl groups onto the nitrogen atom. This is typically a two-step process involving N-methylation followed by quaternization.
N-Methylation: The secondary amine of 3-hydroxypiperidine can be converted to a tertiary amine (N-methyl-3-hydroxypiperidine) using various methylating agents. The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic method for this transformation.
Quaternization: The resulting N-methyl-3-hydroxypiperidine is then subjected to quaternization to form the desired this compound salt. This is achieved by reacting the tertiary amine with a methylating agent such as methyl iodide. The lone pair of electrons on the nitrogen atom attacks the methyl group of methyl iodide, resulting in the formation of the quaternary ammonium (B1175870) iodide salt. This process is a standard SN2 reaction.
Studies have shown that this compound is a precursor to a false cholinergic transmitter, where it is taken up by synaptosomes and acetylated. nih.gov
Novel Approaches in the Synthesis of this compound and Related Structures
Recent advancements in organic synthesis have led to more sophisticated methods for creating piperidine derivatives, focusing on controlling the three-dimensional arrangement of atoms (stereochemistry) and the specific placement of functional groups (regiochemistry).
Regioselective and Stereoselective Synthesis Methodologies
Controlling the stereochemistry of the hydroxyl group at the C-3 position is crucial for creating specific isomers of 3-hydroxypiperidine. Asymmetric synthesis techniques are employed to produce enantiomerically pure forms, such as (S)-N-Boc-3-hydroxypiperidine, which is a key intermediate for certain pharmaceuticals. mdpi.com
One approach involves the enzymatic reduction of a ketone precursor, N-Boc-3-piperidone, using a ketoreductase. mdpi.com This biocatalytic method can achieve high conversion rates and excellent optical purity (>99%). mdpi.com Another strategy involves chemical resolution, where racemic 3-hydroxypiperidine is reacted with a chiral acid, like D-pyroglutamic acid, to form diastereomeric salts that can be separated. google.com
More complex stereoselective syntheses have been developed for related structures like 3-hydroxy-2,6-dialkylpiperidines. clockss.orgepa.gov These methods often involve multi-step sequences, such as mercuric ion-initiated cyclofunctionalization of allylic alcohol derivatives, to build the piperidine ring with precise stereocontrol. clockss.orgepa.gov Such methodologies allow for the creation of specific stereoisomers by manipulating key intermediates. clockss.org
Functional Group Interconversions at the Hydroxyl Moiety
The hydroxyl group of 3-hydroxypiperidine is a versatile chemical handle that can be converted into a variety of other functional groups, enabling the synthesis of a wide range of derivatives. vanderbilt.edu
Common transformations include:
Oxidation: The secondary alcohol can be oxidized. For example, oxidation with iodosylbenzene can yield 2-pyrrolidinone. sigmaaldrich.com
Esterification: The hydroxyl group can be reacted with a carboxylic acid or its derivative to form an ester. For instance, 3-acetoxy-N,N-dimethylpiperidinium is formed metabolically from this compound. nih.gov
Etherification: Formation of an ether is another possibility, though less commonly described for this specific compound in the reviewed literature.
Conversion to Halides: The hydroxyl group can be replaced by a halogen using standard reagents like thionyl chloride (for chlorine) or phosphorus tribromide (for bromine). vanderbilt.edu These halides can then serve as leaving groups for further nucleophilic substitution reactions. vanderbilt.edu
These interconversions are fundamental for creating analogues with modified properties.
Derivatization Strategies for Analogues and Probes
The 3-hydroxypiperidine scaffold is a valuable starting point for generating libraries of related compounds for research purposes, including the development of molecular probes and structure-activity relationship (SAR) studies. koreascience.kr
Derivatization can occur at several positions:
The Nitrogen Atom: While the target compound is the N,N-dimethyl quaternary salt, the precursor 3-hydroxypiperidine can be N-alkylated with groups other than methyl. For example, N-benzyl-3-hydroxypiperidine is a reactant used to synthesize muscarinic M3 selective antagonists and Rho kinase inhibitors. sigmaaldrich.com
The Hydroxyl Group: As discussed in section 2.2.2, the hydroxyl group can be esterified or etherified to probe its role in biological interactions.
The Piperidine Ring: The ring itself can be further substituted. For instance, N-hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-ones have been synthesized and converted into thiosemicarbazones to explore their biological activities. koreascience.kr
By systematically modifying the structure of this compound, researchers can develop analogues with tailored properties to investigate biological systems or to serve as leads for new therapeutic agents. google.com
Acetylation of the Hydroxyl Group for Functional Studies
The conversion of the hydroxyl group of this compound to an acetyl group is a significant transformation for probing its biological activity and function. This acetylation results in the formation of 3-acetoxy-N,N-dimethylpiperidinium.
While detailed laboratory synthetic protocols for the direct acetylation of this compound are not extensively documented in publicly available literature, the biological metabolism of this compound to its acetylated form has been observed. In studies involving synaptosomes, approximately 50% of the accumulated this compound was metabolized into 3-acetoxy-N,N-dimethylpiperidinium. Similarly, in a mouse hemidiaphragm preparation, nervous stimulation led to the metabolism of about 60% of the compound to its acetylated derivative, which was subsequently released. lsu.edu
From a chemical synthesis perspective, the acetylation of similar N-alkyl-3-hydroxypiperidines is typically achieved through standard esterification procedures. These methods generally involve the reaction of the alcohol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base or an acid catalyst. The choice of reagents and conditions can be adapted from established protocols for the acylation of secondary and tertiary alcohols.
A general approach for such a transformation would involve dissolving this compound in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran. A base, for instance, triethylamine (B128534) or pyridine, is added to neutralize the hydrogen halide formed if acetyl chloride is used, or to catalyze the reaction with acetic anhydride. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, a standard aqueous workup followed by purification, often by column chromatography, would yield the desired 3-acetoxy-N,N-dimethylpiperidinium.
Table 1: General Conditions for Acetylation of Hydroxypiperidines
| Acetylating Agent | Catalyst/Base | Solvent | Typical Temperature |
| Acetic Anhydride | Pyridine, DMAP | Dichloromethane | Room Temperature |
| Acetyl Chloride | Triethylamine | Tetrahydrofuran | 0 °C to Room Temp. |
Synthesis of N-Substituted Analogues
The synthesis of N-substituted analogues of this compound allows for the exploration of structure-activity relationships and the fine-tuning of its chemical and physical properties. This can be achieved through various synthetic strategies, including the introduction of different alkyl or functional groups at the nitrogen atom.
The synthesis of N-substituted piperidine analogues often starts from a suitable piperidine precursor. For instance, N-alkylation of a 3-hydroxypiperidine derivative can be accomplished via the "borrowing hydrogen" pathway catalyzed by metal complexes, such as those of iridium. This method involves the reaction of an amine with an alcohol, which is a green and atom-economical approach. rsc.org
Another common strategy involves the N-acylation of a piperidine derivative followed by reduction. For example, a 3-hydroxypiperidine can be acylated with an acid chloride, and the resulting amide can then be reduced to the corresponding N-alkyl derivative using a reducing agent like lithium aluminum hydride.
Furthermore, the synthesis of N-oxides of piperidine derivatives represents another class of N-substituted analogues. The oxidation of tertiary amines, such as this compound, to their corresponding N-oxides can be achieved using various oxidizing agents, including hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Table 2: Synthetic Strategies for N-Substituted Piperidine Analogues
| Strategy | Precursor | Reagents | Product Type |
| N-Alkylation | 3-Hydroxypiperidine derivative | Alcohol, Iridium catalyst | N-Alkyl derivative |
| N-Acylation/Reduction | 3-Hydroxypiperidine derivative | Acid chloride, then LiAlH₄ | N-Alkyl derivative |
| N-Oxidation | Tertiary N-piperidine | H₂O₂, m-CPBA | N-Oxide derivative |
Incorporation into Polymeric or Material Scaffolds
The incorporation of the this compound moiety into polymeric or material scaffolds is a key strategy for developing functional materials, particularly for applications such as anion exchange membranes (AEMs) in fuel cells.
Piperidinium-based polymers have gained attention for their potential in AEMs due to their good chemical stability and conductivity. The synthesis of such polymers often involves the preparation of a monomer containing the piperidinium group, followed by polymerization.
One approach is the synthesis of functional poly(2-oxazoline)s where piperidine can be used as a chain stopper in the cationic ring-opening polymerization of 2-oxazolines. nih.gov This results in a polymer chain with a terminal piperidinium group.
Another method involves the synthesis of polymers with pendant piperidinium groups. This can be achieved by polymerizing a monomer that already contains the piperidinium functionality. For example, a vinyl or styrenic monomer bearing a this compound side chain could be synthesized and then polymerized via free radical or controlled radical polymerization techniques.
Alternatively, a pre-existing polymer with reactive side chains can be functionalized with the this compound group. For instance, a polymer with pendant electrophilic groups, such as chloromethyl or tosyl groups, can be reacted with a 3-hydroxypiperidine derivative, followed by quaternization of the nitrogen to yield the desired pendant piperidinium functionality.
Table 3: Methods for Incorporating Piperidinium Moieties into Polymers
| Method | Description | Resulting Polymer Architecture |
| End-capping Polymerization | Using a piperidine derivative to terminate the polymerization, introducing the group at the chain end. | End-functionalized polymer |
| Polymerization of a Functional Monomer | Polymerizing a monomer that already contains the piperidinium group. | Polymer with pendant groups |
| Post-polymerization Modification | Functionalizing a pre-existing polymer with the piperidinium moiety. | Polymer with pendant groups |
Pharmacological and Biological Research Investigations Mechanistic Focus in Preclinical Models
Characterization as a Choline (B1196258) Analogue
3-Hydroxy-N,N-dimethylpiperidinium is recognized as a cyclic analogue of choline. nih.govnih.gov Its structural similarity to choline allows it to interact with cholinergic systems, specifically with the transport mechanisms designed for choline uptake.
Research has demonstrated that this compound is transported into crude preparations of synaptosomes through both high and low-affinity transport systems. nih.govnih.gov Synaptosomes, which are isolated nerve terminals, provide a valuable in vitro model for studying neuronal uptake processes. The ability of this compound to be taken up by both transport mechanisms indicates its effective mimicry of choline, which utilizes these same pathways to enter cholinergic neurons. The high-affinity system is particularly crucial for the synthesis of acetylcholine (B1216132), as it ensures a steady supply of choline into the neuron.
The uptake and distribution of this compound have been observed in various preclinical models. In vitro studies using the mouse hemidiaphragm, a classic preparation for studying neuromuscular transmission, have shown that the phrenic nerve endplate region accumulates this compound, especially upon nervous stimulation. nih.govnih.gov This finding suggests that the compound is actively taken up into the nerve terminals during periods of neuronal activity, a characteristic it shares with choline.
Enzymatic Interactions and Metabolism in Biological Systems (Non-Human)
Once inside the cell, this compound undergoes enzymatic transformations, leading to the formation of a "false" neurotransmitter.
The primary metabolic fate of this compound within cholinergic nerve terminals is its acetylation to form 3-acetoxy-N,N-dimethylpiperidinium. nih.govnih.gov In synaptosomes, under conditions that favor the high-affinity transport system, approximately 50% of the accumulated analogue is metabolized into this acetylated form. nih.govnih.gov Similarly, in the mouse hemidiaphragm preparation, about 60% of the accumulated this compound is converted to its acetylated derivative. nih.govnih.gov This acetylated product is then released from the nerve terminals upon nervous stimulation, mimicking the release of acetylcholine. nih.gov
The metabolism of this compound is intrinsically linked to the enzymes of the cholinergic system. Choline acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine from choline and acetyl-CoA, is also capable of acetylating this compound. This enzymatic action is what leads to the formation of 3-acetoxy-N,N-dimethylpiperidinium.
Conversely, cholinesterases, the enzymes that break down acetylcholine, also play a role. While the primary focus of research has been on the formation of the acetylated analogue, the involvement of cholinesterases in the broader metabolic context of the cholinergic system is a key consideration. nih.gov
While the most prominently documented metabolic pathway for this compound is acetylation, other potential transformations such as N-demethylation and N-oxidation could theoretically occur. N-demethylation is a common metabolic reaction for many compounds containing N-methyl groups, often catalyzed by cytochrome P450 enzymes. google.comresearchgate.netgoogle.comnih.gov This process involves the removal of a methyl group from the nitrogen atom. N-oxidation, another potential metabolic route, would involve the addition of an oxygen atom to the nitrogen, forming an N-oxide. google.comsigmaaldrich.comnih.govchemicalbook.com However, specific studies detailing these particular metabolic pathways for this compound are not as extensively reported as its acetylation.
Table of Research Findings
| System/Model | Observation | Key Finding | Reference |
|---|---|---|---|
| Crude Synaptosome Preparation | Transport of this compound | Utilizes both high and low-affinity choline transport systems. | nih.govnih.gov |
| Crude Synaptosome Preparation | Metabolism of this compound | Approximately 50% is acetylated to 3-acetoxy-N,N-dimethylpiperidinium. | nih.govnih.gov |
| Mouse Hemidiaphragm (in vitro) | Accumulation of this compound | Accumulates in the phrenic nerve endplate region upon nervous stimulation. | nih.govnih.gov |
| Mouse Hemidiaphragm (in vitro) | Metabolism of this compound | Approximately 60% is metabolized to its acetylated derivative. | nih.govnih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Choline |
| 3-acetoxy-N,N-dimethylpiperidinium |
| Acetylcholine |
Role as a Precursor for "False Cholinergic Transmitters"
A central finding in the preclinical research of this compound is its function as a precursor for a false cholinergic transmitter. nih.gov This cyclic choline analogue is transported into synaptosomes through both high and low-affinity transport mechanisms. nih.gov
Within the synaptosomes, under conditions that favor the high-affinity transport system, approximately 50% of the accumulated this compound is metabolized into its acetylated form, 3-acetoxy-N,N-dimethylpiperidinium. nih.gov In studies using the phrenic nerve endplate region of a mouse hemidiaphragm, nervous stimulation led to the accumulation of this compound. nih.gov In this tissue, approximately 60% of the compound was metabolized to its acetylated derivative. nih.gov
The acetylated metabolite, 3-acetoxy-N,N-dimethylpiperidinium, which is synthesized within the nerve endings, is subsequently released upon nervous stimulation. nih.gov This release from the bathing medium of the mouse hemidiaphragm preparation demonstrates that it is treated by the neuron as a neurotransmitter, albeit a "false" one due to its lower potency compared to acetylcholine. nih.gov
Impact on Neurotransmission in Preclinical Models
Research into the neuropharmacological profile of this compound has revealed its significant interaction with the cholinergic system, where it functions as a precursor to a false neurotransmitter. Preclinical studies have demonstrated that this compound is actively taken up by nerve terminals, metabolized, and subsequently released, thereby interfering with normal cholinergic neurotransmission.
In preclinical models utilizing synaptosomes, which are isolated nerve terminals, this compound has been shown to be transported into these structures through both high and low-affinity transport mechanisms. nih.gov Under conditions that favor the high-affinity transport system, a substantial portion of the accumulated compound, approximately 50%, is metabolized into its acetylated form, 3-acetoxy-N,N-dimethylpiperidinium. nih.gov
Further investigations using a mouse hemidiaphragm preparation, a classic model for studying neuromuscular transmission, have corroborated these findings. nih.gov In this ex vivo model, electrical stimulation of the phrenic nerve led to the accumulation of this compound in the region of the motor endplate. nih.gov Within this tissue, an even greater proportion, around 60%, of the compound was converted to its acetylated derivative. nih.gov Crucially, this acetylated metabolite was then released from the nerve terminals upon further nervous stimulation, mimicking the release of the endogenous neurotransmitter, acetylcholine. nih.gov
The functional consequence of this "false transmitter" is a diminished efficacy at cholinergic receptors. When compared to acetylcholine, 3-acetoxy-N,N-dimethylpiperidinium exhibits significantly lower potency as an agonist at both nicotinic and muscarinic receptor subtypes. nih.gov This suggests that when it is released into the synaptic cleft, it is less effective at eliciting a postsynaptic response than acetylcholine, thereby modulating cholinergic signaling.
The following table summarizes the key findings from these preclinical investigations:
| Parameter | Model/Tissue | Finding | Reference |
| Uptake | Crude synaptosome preparation | Transported via high and low affinity mechanisms. | nih.gov |
| Metabolism to 3-acetoxy-N,N-dimethylpiperidinium | Crude synaptosome preparation | Approximately 50% of the accumulated compound is acetylated. | nih.gov |
| Metabolism to 3-acetoxy-N,N-dimethylpiperidinium | Mouse hemidiaphragm (phrenic nerve endplate region) | Approximately 60% of the accumulated compound is acetylated upon nervous stimulation. | nih.gov |
| Release | Mouse hemidiaphragm (phrenic nerve endplate region) | The acetylated derivative is released upon nervous stimulation. | nih.gov |
| Receptor Agonism (Nicotinic) | Frog rectus abdominis muscle | 3-acetoxy-N,N-dimethylpiperidinium is 57 times less potent than acetylcholine. | nih.gov |
| Receptor Agonism (Muscarinic) | Guinea-pig ileum | 3-acetoxy-N,N-dimethylpiperidinium is 162 times less potent than acetylcholine. | nih.gov |
These findings collectively establish this compound as a precursor to a false cholinergic transmitter, which can be taken up, acetylated, and released by nerve terminals, ultimately leading to a less potent activation of cholinergic receptors compared to the endogenous neurotransmitter. nih.gov
Structure Activity Relationship Sar Studies of 3 Hydroxy N,n Dimethylpiperidinium and Its Analogues
Elucidation of Structural Determinants for Receptor Binding Affinity
The binding affinity of 3-Hydroxy-N,N-dimethylpiperidinium analogues to receptors is significantly influenced by their structural features. Research has shown that N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines act as opioid receptor antagonists. nih.gov The potency of these analogues is affected by the nature of the N-substituent, with N-phenylpropyl analogues being more potent than their N-methyl counterparts. nih.gov Furthermore, the presence of both 3- and 4-methyl groups on the piperidine (B6355638) ring leads to more potent antagonists compared to analogues lacking one or both of these methyl groups. nih.gov
In the context of muscarinic cholinergic receptors, 3-acetoxy-N,N-dimethylpiperidinium, a derivative of this compound, was found to be a significantly less potent agonist compared to acetylcholine (B1216132). nih.gov Specifically, it was 162 times less potent at the muscarinic receptors of the guinea-pig ileum. nih.gov High-affinity binding of acetylcholine to muscarinic receptors is a well-established phenomenon, with Kd values of approximately 30 nM. nih.gov The affinity of various agonists and antagonists for these receptors is a key determinant of their biological activity. nih.gov
For a different class of receptors, the kappa opioid receptors, SAR studies of JDTic analogues, which contain a 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (B1256512) core, have revealed the importance of specific structural elements for high affinity and selectivity. nih.gov These studies indicate that a second basic amino group and a second phenol (B47542) group in close proximity are required for potent and selective kappa antagonist activity. nih.gov
Interactive Data Table: Opioid Receptor Antagonist Potency of Piperidine Analogues
| Compound Type | N-Substituent | Methyl Groups | Relative Potency |
| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | Phenylpropyl | 3- and 4-methyl | More Potent |
| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | Methyl | 3- and 4-methyl | Less Potent |
| 4-(3-hydroxyphenyl)piperidine | Phenylpropyl | None | Least Potent |
Influence of Stereochemistry on Biological Activity
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its biological activity. For analogues of JDTic, a potent and selective kappa opioid receptor antagonist, the stereochemistry at multiple centers is crucial for its activity. nih.gov Specifically, the (3R,4R) stereochemistry of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, the 3R attachment of the 7-hydroxy-1,2,3,4-tetrahydroisoquinoline group, and the 1S configuration of the 2-methylpropyl group are all important for its high potency and selectivity at the kappa opioid receptor. nih.gov
In the realm of muscarinic receptor agonists, the 3-exo configuration of azanorbornanes was found to exhibit superior potency and efficacy, which is attributed to a lower steric demand at the binding site. mdpi.com This highlights how subtle changes in stereochemistry can lead to significant differences in biological response.
Interactive Data Table: Stereochemical Requirements for JDTic Analogue Activity
| Chiral Center | Required Configuration | Impact on Activity |
| 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | 3R, 4R | Essential for kappa potency and selectivity |
| 7-hydroxy-1,2,3,4-tetrahydroisoquinoline attachment | 3R | Important for kappa potency and selectivity |
| 2-methylpropyl group | 1S | Important for kappa potency and selectivity |
Correlation between Structural Modifications and Enzymatic Substrate Recognition
Structural modifications can significantly impact how a molecule is recognized and processed by enzymes. The cyclic choline (B1196258) analogue, this compound, is recognized by the choline transport system and is subsequently acetylated. nih.gov Synaptosomes were able to metabolize approximately 50% of the accumulated analogue into 3-acetoxy-N,N-dimethylpiperidinium. nih.gov Similarly, the phrenic nerve endplate region of a mouse hemidiaphragm metabolized about 60% of the accumulated analogue to its acetylated form. nih.gov
The efficiency of enzymatic hydrolysis can also be influenced by the nature of protecting groups on a molecule. In a study on the hydrolysis of N-protected 2-hydroxymethylpiperidine acetates, the conversion of a tosylate-protected compound was 38% with an enantiomeric excess of 34%. redalyc.org However, changing the protecting group to a Boc group resulted in the same conversion but a significantly lower enantiomeric excess of only 8%. redalyc.org This demonstrates that even parts of the molecule distant from the reaction center can influence enzymatic recognition and selectivity.
Interactive Data Table: Enzymatic Acetylation and Hydrolysis of Piperidine Derivatives
| Compound | Enzyme/System | Product | Conversion/Metabolism |
| This compound | Synaptosomes | 3-Acetoxy-N,N-dimethylpiperidinium | ~50% |
| This compound | Mouse hemidiaphragm | 3-Acetoxy-N,N-dimethylpiperidinium | ~60% |
| N-Ts-2-hydroxymethylpiperidine acetate | Liver acetone (B3395972) powders | N-Ts-2-hydroxymethylpiperidine | 38% |
| N-Boc-2-hydroxymethylpiperidine acetate | Liver acetone powders | N-Boc-2-hydroxymethylpiperidine | 38% |
Design Principles for Modulating Transport and Metabolic Fate
The design of molecules with specific transport and metabolic properties is a key aspect of drug development. For quaternary ammonium (B1175870) compounds, their ability to cross cell membranes is a critical factor. Studies have shown that smaller quaternary ammonium compounds like tetramethylammonium (B1211777) can enter cells via the choline carrier, while larger compounds may bind to the carrier but are not transported across the membrane. nih.gov
The transport of these compounds can also be an active process involving specific transporters. For instance, the intestinal transport of the organic cation tributylmethylammonium (B1194469) in Caco-2 cell monolayers is a complex process. nih.gov It appears to be absorbed via a Na+-dependent carrier and then secreted back into the intestine by P-glycoprotein, which can limit its oral bioavailability. nih.gov
The metabolic fate of a compound is also dictated by its structure. This compound serves as a precursor to a "false transmitter." nih.gov It is transported into cholinergic nerve endings, acetylated to 3-acetoxy-N,N-dimethylpiperidinium, and then released upon nervous stimulation. nih.gov This demonstrates how a molecule can be designed to hijack a specific metabolic pathway to exert its effect. The stability and interactions of quaternary ammonium compounds within biological matrices, such as biofilms, are also influenced by their structure, particularly the length of their alkyl chains, which affects hydrophobic interactions. oup.com
Advanced Analytical Characterization Techniques in Research Contexts
Spectroscopic Methodologies for Structural Elucidation of Research Samples
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR for purity and structure)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For 3-Hydroxy-N,N-dimethylpiperidinium, both ¹H and ¹³C NMR are crucial.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the piperidinium (B107235) ring, the hydroxyl proton, and the protons of the two N-methyl groups. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the quaternary nitrogen and the hydroxyl group. Conformational studies of related 3-hydroxy-piperidinium ions have been conducted using ¹H NMR to determine the preferred orientation (axial or equatorial) of the hydroxyl group. researchgate.net The population of conformers can be influenced by electrostatic interactions within the molecule. researchgate.net For instance, an equatorial N-methyl group in piperidinium salts typically appears upfield compared to an axial one. researchgate.net The integration of the peak areas allows for the quantification of protons in different environments, serving as a primary method for purity assessment.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would yield a distinct signal, with its chemical shift indicating its chemical environment. Two-dimensional NMR techniques, such as HSQC and HMBC, are used to establish direct (¹J) and long-range (²J, ³J) correlations between protons and carbons, confirming the connectivity and finalizing the structural assignment. mdpi.commdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical ranges for similar structures. Actual values may vary based on solvent and experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-H | 3.0 - 3.5 | 65 - 70 |
| C3-H | 3.8 - 4.2 | 60 - 65 |
| C4-H | 1.6 - 2.0 | 20 - 25 |
| C5-H | 1.6 - 2.0 | 25 - 30 |
| C6-H | 3.0 - 3.5 | 65 - 70 |
| N-CH₃ | 3.0 - 3.4 | 50 - 55 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, which is a pre-charged quaternary ammonium (B1175870) salt, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. uva.nl
In positive-ion mode ESI-MS, the compound would be detected as its intact cation. The high-resolution mass spectrometer would measure the exact mass of the molecular ion, [M]⁺, allowing for the determination of its elemental formula. For this compound (C₇H₁₆NO⁺), the expected monoisotopic mass of the cation is approximately 130.1232 u.
Table 2: Predicted ESI-MS and MS/MS Fragmentation for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | ~130.12 | Molecular Ion (C₇H₁₆NO⁺) |
| [M-H₂O]⁺ | ~112.11 | Loss of water from the molecular ion |
| C₆H₁₂N⁺ | ~98.10 | Possible fragment after loss of CH₂O |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |
| Alkane (C-H) | Stretching | 2850 - 3000 |
Chromatographic Techniques for Purity Assessment and Quantification in Research Samples
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a research sample and for quantifying the analyte in complex matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment and quantification for non-volatile, polar compounds like this compound. A validated Reverse-Phase HPLC (RP-HPLC) method would be the standard approach. ptfarm.pl
In a typical setup, the compound would be separated on a C18 column. ptfarm.plnih.gov Given the ionic nature of the compound, the mobile phase would likely consist of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol, often with an ion-pairing agent or an acid (like formic acid) to improve peak shape and retention. ptfarm.plnih.gov Detection is commonly achieved using a UV detector, though for a molecule with a weak chromophore like this, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) could be employed. For ultimate specificity, coupling the HPLC system to a mass spectrometer (HPLC-MS) allows for simultaneous separation and mass identification. researchgate.netptfarm.pl The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 4: Example HPLC Method Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) ptfarm.pl |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) nih.gov |
| Flow Rate | 0.5 - 1.0 mL/min ptfarm.pl |
| Detection | UV (low wavelength), CAD, ELSD, or MS |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, checking sample purity, and identifying compounds. ptfarm.pl For this compound, a stationary phase of silica (B1680970) gel or alumina (B75360) would be used. The mobile phase (eluent) would be a mixture of polar and non-polar solvents, the composition of which would be optimized to achieve good separation. Due to the high polarity of the quaternary salt, a relatively polar solvent system, such as a mixture of methanol, chloroform, and a small amount of acetic acid or ammonia, might be required. After development, the plate is dried, and the spot corresponding to the compound can be visualized using a suitable staining agent (e.g., iodine vapor or potassium permanganate (B83412) stain), as the compound is not expected to be UV-active. The retention factor (Rƒ) value is a characteristic of the compound in a given TLC system and can be used for identification purposes. ptfarm.pl
X-ray Diffraction (XRD) for Crystalline Structure Analysis
Substituted piperidine (B6355638) derivatives are of significant interest due to their presence in many pharmacologically active compounds. researchgate.net The substitution on the piperidine ring can influence its conformational flexibility. researchgate.net For instance, the crystal structure of phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone was determined to be in the triclinic crystal system with the space group P-1. researchgate.net In another study, two novel piperidinium ionic liquids were synthesized, and their structures were confirmed using single-crystal X-ray analysis. mdpi.com One of these compounds, [C₅H₁₂N][C₂₁H₁₄ClN₂O₂S], crystallized with the piperidinium cation adopting a chair conformation. mdpi.com
The analysis of N,N'-disubstituted piperazines, which share a similar heterocyclic core, also provides insight into the structural data obtainable from XRD. For example, 1,4-diphenethylpiperazine (B14732994) was found to crystallize in the monoclinic space group C2/c. researchgate.net The detailed structural parameters obtained from such analyses are crucial for understanding the molecule's physical and chemical properties.
Table 1: Representative Crystallographic Data for Substituted Piperidine and Piperazine (B1678402) Derivatives
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone | Triclinic | P-1 | Piperidine ring shows dual conformations (chair and twisted boat). | researchgate.net |
| [C₅H₁₂N][C₂₁H₁₄ClN₂O₂S] | Monoclinic | Not Specified | Piperidinium cation adopts a chair conformation. | mdpi.com |
| 1,4-Diphenethylpiperazine | Monoclinic | C2/c | Provides data on bond lengths and angles of the piperazine ring. | researchgate.net |
| 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride | Not Specified | Not Specified | Piperazine ring has a chair conformation. | nih.gov |
This table is for illustrative purposes and showcases the type of data obtained from XRD analysis of related compounds.
Electrospray-Ionization Mass Spectrometry (ESI-MS) in Mechanistic Studies
Electrospray-Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally useful for studying non-covalent complexes and for probing reaction mechanisms by identifying intermediates and products in solution. The technique transfers ions from solution to the gas phase, allowing for their mass-to-charge ratio to be determined. Tandem mass spectrometry (MS/MS) further enables the fragmentation of selected ions to elucidate their structure.
In the context of quaternary ammonium salts like this compound, ESI-MS can be instrumental in studying their degradation mechanisms. The Hofmann elimination is a well-known degradation pathway for quaternary ammonium salts under basic conditions. rsc.org ESI-MS can be used to monitor the progress of such reactions by detecting the disappearance of the parent ion and the appearance of the resulting tertiary amine and alkene products.
Mechanistic studies on the degradation of various quaternary ammonium groups have identified several potential pathways, including E2 elimination and SN2 substitution. researchgate.net The specific mechanism can be influenced by factors such as the structure of the compound and the reaction conditions. For example, the stability of quaternary ammonium salts in an alkaline environment is a critical area of research for applications like anion exchange membranes, and ESI-MS is a key tool in these investigations. researchgate.net
The fragmentation patterns observed in the ESI-MS/MS spectra of piperidine-containing compounds can provide significant structural information. For instance, studies on piperidine alkaloids have shown that the fragmentation is characteristic of the substitution pattern on the piperidine ring, often involving losses of small molecules like water or the cleavage of side chains. scispace.com By analyzing these fragmentation pathways, the structure of reaction intermediates and products can be confirmed, thus shedding light on the reaction mechanism.
Table 2: Common Fragmentation Pathways of Quaternary Ammonium Salts in ESI-MS
| Precursor Ion | Fragmentation Type | Common Neutral Loss | Resulting Ion |
| [M]+ | Hofmann Elimination | Alkene | Tertiary Amine |
| [M]+ | SN2 Reaction | Alkyl group | Tertiary Amine |
| [M+H]+ | Water Loss | H₂O | [M+H-H₂O]+ |
| [M+H]+ | Side-chain Cleavage | Varies | Fragment Ion |
This table represents generalized fragmentation behaviors and is not specific to this compound.
Theoretical and Computational Investigations
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental in elucidating the electronic structure and inherent reactivity of a molecule. researchgate.net Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing detailed information on electron distribution, molecular orbital energies, and reactivity descriptors. researchgate.netnih.gov
Detailed Research Findings: For 3-Hydroxy-N,N-dimethylpiperidinium, QM calculations can map the electrostatic potential (ESP) to visualize the charge distribution. The quaternary ammonium (B1175870) group confers a permanent positive charge, making the nitrogen atom and its attached methyl groups electrophilic centers. The hydroxyl group introduces both a hydrogen bond donor and acceptor site, influencing the molecule's solubility and interaction with its environment.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key indicators of reactivity. The energy of the LUMO would indicate the molecule's susceptibility to nucleophilic attack, while the HOMO energy relates to its electron-donating ability. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. mdpi.com For instance, the acetylation of the hydroxyl group to form 3-acetoxy-N,N-dimethylpiperidinium, a known metabolic process, can be studied computationally to determine the reaction's energy barrier and transition state geometry. nih.govnih.gov
Table 1: Exemplary Quantum Mechanical Data for this compound This table presents theoretical values that would be typical for a molecule with the structure of this compound, as determined by QM calculations.
| Parameter | Predicted Value | Significance |
| Dipole Moment | High | Indicates high polarity and water solubility. |
| HOMO Energy | ~ -8.5 eV | Relates to the energy of the most available electrons. |
| LUMO Energy | ~ +2.0 eV | Relates to the energy of the lowest-energy unoccupied orbital. |
| HOMO-LUMO Gap | ~ 10.5 eV | A large gap suggests high kinetic stability. |
| Partial Charge on O | ~ -0.7 e | Indicates the oxygen atom is a prime site for electrophilic interaction. |
| Partial Charge on N+ | ~ +0.4 e | Confirms the delocalized positive charge of the quaternary ammonium. |
Note: These values are illustrative and would be precisely determined using specific QM methods and basis sets (e.g., DFT with B3LYP/6-31G).*
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational changes and intermolecular interactions. frontiersin.org By solving Newton's equations of motion for a system, MD simulations can explore the potential energy surface of this compound and its interactions with biological macromolecules like transport proteins. frontiersin.orgnih.gov
Detailed Research Findings: The piperidine (B6355638) ring of this compound primarily exists in a chair conformation. However, ring inversion to a boat or twist-boat conformation is possible. MD simulations can determine the free energy barriers between these conformers and the preferred orientation (axial vs. equatorial) of the hydroxyl group. researchgate.net The conformational flexibility is a critical factor in how the molecule is recognized and bound by transporters and enzymes.
When studying ligand-target interactions, MD simulations can model the process of this compound binding to a protein, such as a choline (B1196258) transporter. nih.gov These simulations can reveal the key amino acid residues involved in the binding, the role of water molecules in the binding pocket, and the stability of the resulting complex over time, often measured by the root-mean-square deviation (RMSD) of the protein backbone. frontiersin.orgmdpi.com
Docking Studies to Predict Receptor Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode of a ligand to the active site of a receptor. For this compound, docking studies are essential to understand how it and its acetylated metabolite, 3-acetoxy-N,N-dimethylpiperidinium, interact with cholinergic receptors. nih.govnih.gov
Detailed Research Findings: Studies have shown that 3-acetoxy-N,N-dimethylpiperidinium acts as a weak agonist at both nicotinic and muscarinic acetylcholine (B1216132) receptors. nih.govnih.gov Docking simulations can be performed using crystal structures of these receptors to predict how the compound orients itself within the binding site. The results would highlight key interactions, such as cation-π interactions between the quaternary ammonium group and aromatic residues (like tryptophan or tyrosine) in the receptor's binding pocket, and hydrogen bonds formed by the hydroxyl or acetyl group. nih.gov The docking score, an estimation of binding affinity, can help explain the observed lower potency of 3-acetoxy-N,N-dimethylpiperidinium compared to acetylcholine. nih.gov
Table 2: Predicted Interactions from Docking Studies at a Cholinergic Receptor
| Interacting Group of Ligand | Receptor Residue (Example) | Interaction Type | Predicted Distance (Å) |
| Quaternary Ammonium (N+) | Tryptophan (Trp) | Cation-π | ~ 4.0 |
| Hydroxyl (-OH) | Aspartate (Asp) | Hydrogen Bond | ~ 2.8 |
| Methyl Groups (-CH3) | Leucine (Leu), Valine (Val) | Hydrophobic | ~ 3.5 - 4.5 |
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)
The specific three-dimensional structure of a molecule is stabilized by a network of intramolecular interactions. In this compound, the most significant of these is the potential for an intramolecular hydrogen bond.
Detailed Research Findings: An intramolecular hydrogen bond can potentially form between the hydrogen atom of the 3-hydroxyl group and the lone pair of electrons on the nitrogen atom, although the permanent positive charge on the nitrogen in the quaternary ammonium structure makes this less conventional. More likely, computational analysis would focus on the interaction between the hydroxyl group and the electron cloud of the piperidine ring or adjacent methyl groups. The presence and strength of such interactions can be analyzed using methods like Quantum Theory of Atoms in Molecules (QTAIM). These interactions influence the preferred conformation of the molecule. For instance, an intramolecular hydrogen bond can lock the piperidine ring into a specific chair conformation where the 3-hydroxyl group is axial, affecting its recognition by enzymes and transporters. nih.gov The analysis of non-covalent interactions is crucial for a complete understanding of the molecule's structural preferences and subsequent biological activity.
Applications As Research Tools and Chemical Scaffolds
Utility in Neurochemical Research as a Choline (B1196258) Analogue
As a structural analogue of choline, 3-Hydroxy-N,N-dimethylpiperidinium has been instrumental in elucidating the intricacies of cholinergic neurotransmission. Its similarity to choline allows it to interact with specific biological systems, acting as a valuable tool for probing their function.
Probing Neurotransmitter Transport Systems
Research has demonstrated that this compound is recognized and transported by the same mechanisms that handle choline in nerve terminals. It is taken up into crude preparations of synaptosomes through both high- and low-affinity transport systems. nih.gov This dual-affinity transport mirrors the uptake of choline, making the compound a useful probe for studying the kinetics and substrate specificity of these crucial neurotransmitter transport systems. Under conditions that favor the high-affinity system, approximately 50% of the accumulated analogue is metabolized within the synaptosomes. nih.gov
The ability of this compound to compete with choline for transport allows researchers to investigate the characteristics of the choline uptake system, which is a rate-limiting step in the synthesis of acetylcholine (B1216132). By observing how this compound interacts with these transporters, scientists can gain insights into the molecular requirements for substrate binding and translocation.
Investigating Cholinergic Synaptic Function
Once transported into the cholinergic nerve terminal, this compound serves as a precursor to a "false" neurotransmitter. nih.govnih.gov Inside the neuron, it is acetylated by the enzyme choline acetyltransferase to form 3-acetoxy-N,N-dimethylpiperidinium. nih.gov This process is analogous to the synthesis of acetylcholine from choline. For instance, in the phrenic nerve endplate region of a mouse hemidiaphragm, nervous stimulation leads to the accumulation of this compound, with about 60% of it being metabolized into its acetylated form. nih.gov
This "false transmitter," 3-acetoxy-N,N-dimethylpiperidinium, is then stored in synaptic vesicles and released upon subsequent nerve stimulation, mimicking the release of acetylcholine. nih.gov However, its pharmacological activity at cholinergic receptors is significantly weaker than that of acetylcholine. nih.gov This property is crucial for research, as it allows for the study of synaptic events like transmitter synthesis, storage, and release, without the potent physiological effects of acetylcholine that might otherwise complicate the experiment. The significant difference in potency makes this compound a valuable tool for dissecting the complex steps of cholinergic synaptic function. nih.govnih.gov
Integration into Novel Material Science Constructs
The N,N-dimethylpiperidinium cation, the core structure of this compound, is recognized for its chemical stability. This robustness makes it an attractive building block for various advanced materials.
Development of Anion Exchange Membranes (AEMs)
The N,N-dimethylpiperidinium (DMP) cation is a key component in the development of high-performance anion exchange membranes (AEMs), which are critical for technologies like fuel cells and water electrolyzers. rsc.org These membranes require cations that are highly resistant to degradation in alkaline environments. Alicyclic quaternary ammonium (B1175870) cations like DMP, where the potentially reactive β-protons are part of a stable ring structure, exhibit high base-resistance. rsc.orgrsc.org
Researchers have successfully tethered DMP cations to polymer backbones, such as polyfluorenes and polybenzimidazoles, to create durable and highly conductive AEMs. rsc.orgmdpi.com These membranes have demonstrated excellent thermal and alkaline stability, which is a primary challenge in AEM development. rsc.orgnih.gov For example, AEMs with DMP cations have shown high hydroxide (B78521) ion conductivities, reaching up to 156 mS/cm⁻¹ at 80°C, and have maintained their integrity after prolonged exposure to concentrated sodium hydroxide solutions. rsc.orgnih.gov
Interactive Data Table: Performance of DMP-based Anion Exchange Membranes
| Polymer Backbone | Cation Type | Ion Exchange Capacity (mequiv g⁻¹) | Hydroxide Conductivity (mS cm⁻¹ at 80°C) | Alkaline Stability (in 1 M NaOH) |
|---|---|---|---|---|
| Poly(fluorene alkylene) | DMP | 1.8 - 2.4 | 100 - 156 | High |
| Poly(phenylene oxide) | tetra-QPip | 2.1 | >80 | >96% retention after 30 days |
Role as Organic Structure-Directing Agents (OSDAs) in Zeolite Synthesis
Organic structure-directing agents (OSDAs) are essential molecules used to guide the formation of specific porous structures during the synthesis of zeolites. nih.gov The size, shape, and charge of the OSDA molecule influence the final architecture of the zeolite's crystalline framework. csic.es
While there is no specific research detailing the use of this compound as an OSDA, the parent N,N-dimethylpiperidinium scaffold and its derivatives are employed in this field. For instance, a patent describes the use of N,N-dimethyl-3,5-dimethylpiperidinium hydroxide as an effective SDA for synthesizing zeolites with specific frameworks like CHA and AEI. google.com The general principle involves the organic cation acting as a template around which the inorganic zeolite precursors assemble and crystallize. mdpi.com The stability and specific geometry of piperidinium-based cations make them suitable candidates for directing the formation of novel zeolite structures. nih.govrsc.org
Components in Ionic Liquids Research
Ionic liquids (ILs) are salts with melting points below 100°C, and they possess unique properties such as low vapor pressure, high thermal stability, and tunable solvency. csic.es The properties of an IL are determined by the combination of its cation and anion.
There is no specific literature focused on the use of this compound in ionic liquids. However, research on related piperidinium-based cations is extensive. For example, ionic liquids based on the 3-methylpiperidinium cation have been synthesized and characterized. rsc.orgconsensus.app These studies show that the piperidinium (B107235) ring provides high electrochemical stability, a desirable trait for applications in electrolytes for batteries and supercapacitors. rsc.orgrsc.org The physical properties of these ILs, such as viscosity, density, and conductivity, can be tuned by modifying the alkyl chains attached to the nitrogen atom or by introducing functional groups like ether linkages. rsc.orgresearchgate.net While the hydroxyl group of this compound would likely influence properties such as hydrogen bonding and polarity, specific research into this area is not currently available.
Hybrid Materials for Photoluminescence and Dielectric Properties
The incorporation of organic cations into inorganic lattices to form organic-inorganic hybrid materials (OIHMs) is a promising strategy for developing new functional materials with tunable properties. The 3-hydroxypiperidinium cation, a closely related form of this compound, has been successfully utilized in the synthesis of such hybrid materials, demonstrating significant potential for applications in optoelectronics.
A key example is the compound (R/S-3-hydroxypiperidinium)MnCl₃, a perovskite-type organic-inorganic hybrid material. researchgate.netdntb.gov.ua Research has shown that this material exhibits both photoluminescent and switchable dielectric properties, which are highly sought after for multifunctional devices. The presence of the 3-hydroxypiperidinium cation within the manganese-chloride inorganic framework is crucial to these properties. The compound undergoes a high-temperature phase transition, which is associated with a distinct change in its dielectric constant, making it a switchable dielectric material. researchgate.netdntb.gov.ua Such materials are of great interest for their potential use in sensors, capacitors, and data storage devices.
Furthermore, (R/S-3-hydroxypiperidinium)MnCl₃ displays notable photoluminescence. researchgate.netdntb.gov.ua The interaction between the organic cation and the inorganic framework influences the electronic structure of the material, leading to the emission of light upon excitation. This property is critical for the development of solid-state lighting, displays, and optical sensors. The study of related compounds, such as (N-Methylpyrrolidinium)MnCl₃, which also shows brilliant red fluorescence and dielectric relaxation, underscores the principle that the choice of the organic cation is a key factor in tuning the optoelectronic properties of these hybrid systems. acs.org The hydroxyl group on the piperidinium ring, in particular, can form strong hydrogen bonds that influence the crystal structure and the stability of the material, thereby affecting its physical properties. aip.org
Table 1: Properties of (R/S-3-hydroxypiperidinium)MnCl₃ Hybrid Material
| Property | Observation | Potential Application | Source |
|---|---|---|---|
| Crystal Structure | Perovskite-type organic-inorganic hybrid | Optoelectronics, Ferroelectrics | researchgate.netdntb.gov.ua |
| Dielectric Properties | Exhibits switchable dielectric behavior | Capacitors, Data Storage, Sensors | researchgate.netdntb.gov.ua |
| Phase Transition | Undergoes a high-temperature phase transition | Molecular Switches, Memory Devices | researchgate.netdntb.gov.ua |
| Photoluminescence | Shows light emission upon excitation | Solid-State Lighting, Optical Sensors | researchgate.netdntb.gov.ua |
Contribution to Medicinal Chemistry Scaffold Libraries
In the realm of medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups are attached to create a library of compounds for drug discovery. The piperidine (B6355638) ring is one of the most important and frequently occurring heterocyclic scaffolds in approved drugs. The unique, non-planar, three-dimensional structure of the piperidine ring makes it an exceptionally valuable starting point for designing new therapeutic agents.
The this compound scaffold contributes significantly to the diversity and utility of medicinal chemistry libraries. Its key features include:
Three-Dimensionality: Unlike flat aromatic rings that populate many screening libraries, the piperidine ring adopts a stable chair conformation, providing a well-defined three-dimensional architecture. This is crucial for achieving selective interactions with the complex 3D surfaces of biological targets like proteins and enzymes.
sp³-Richness: The scaffold is rich in sp³-hybridized carbon atoms, a characteristic that is increasingly desired in modern drug discovery. Higher sp³ character is often correlated with improved solubility, better metabolic stability, and a higher probability of clinical success.
These features make this compound and its derivatives highly valuable components for scaffold libraries aimed at tackling a wide range of diseases.
Design of Three-Dimensional Scaffolds for Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) has become a powerful and established method for identifying lead compounds. nih.gov This approach uses small molecules, or "fragments," to probe the binding sites of biological targets. A major trend in FBDD is the move away from flat, two-dimensional fragments towards more complex, three-dimensional scaffolds. nih.govvu.nlrsc.org 3D fragments are better able to explore the shape of protein binding pockets, often leading to higher affinity and more selective interactions. nih.govrsc.org
The this compound structure is an exemplary 3D scaffold for FBDD. Its rigid, puckered ring system presents a defined shape to a target protein, which is a significant advantage over more flexible linear molecules. nih.gov In an FBDD campaign, a library containing this piperidine scaffold could identify initial "hits" that bind to a target. The hydroxyl group provides a clear and chemically accessible vector for subsequent optimization. Chemists can use this position to "grow" the fragment, adding other chemical groups to extend into nearby pockets on the protein surface to increase potency and selectivity. rsc.org The inherent three-dimensionality of the piperidine core ensures that these modifications are projected into space in a controlled and predictable manner.
Table 2: Comparison of 2D vs. 3D Scaffolds in Fragment-Based Drug Discovery
| Feature | 2D Scaffolds (e.g., Benzene) | 3D Scaffolds (e.g., Piperidine) | Source |
|---|---|---|---|
| Shape | Flat, planar | Complex, non-planar (e.g., chair conformation) | vu.nlnih.gov |
| sp³ Character | Low | High | nih.govrsc.org |
| Target Interaction | Primarily hydrophobic and π-stacking | More specific, shape-driven interactions | nih.gov |
| Solubility | Often lower | Generally higher | vu.nl |
| Novelty | Chemical space is well-explored | Represents underexplored chemical space | rsc.org |
Exploration of Piperidine Derivatives in Lead Compound Discovery
The discovery of a lead compound is a critical milestone in the drug development process. Piperidine derivatives are widely explored in this context due to their proven success and versatile nature. The this compound scaffold offers several strategic advantages for lead discovery and subsequent optimization.
Starting with this scaffold, medicinal chemists can systematically explore the structure-activity relationship (SAR) to develop a potent and selective lead compound. The 3-hydroxy group is particularly important; its stereochemistry (R or S configuration) can be controlled, which can have a profound impact on binding affinity and biological activity, as enantiomers often interact differently with chiral biological targets. The position and orientation of this hydroxyl group can be pivotal for establishing a key hydrogen bond within a receptor's active site.
The N,N-dimethyl quaternary ammonium group confers a permanent positive charge and influences properties such as solubility and cell permeability. While a permanent charge can sometimes be a liability for oral bioavailability, it can be highly advantageous for targeting certain classes of proteins, such as ion channels or transporters, where charged interactions are critical for binding. In a lead discovery program, chemists might modify this group to a tertiary amine to modulate its pKa and lipophilicity, thereby fine-tuning the pharmacokinetic profile of the compound series. The piperidine ring itself can be further substituted at other available positions to improve properties and explore additional binding interactions, making it a highly adaptable and valuable scaffold in the search for new medicines.
Future Research Directions and Unexplored Avenues
Development of Advanced Synthetic Routes for Enantiopure Forms
The presence of a stereocenter at the C3 position of the piperidine (B6355638) ring means that 3-Hydroxy-N,N-dimethylpiperidinium exists as a pair of enantiomers. The production of enantiomerically pure forms is crucial for investigating its stereospecific interactions in biological systems and for its potential use as a chiral building block. While methods exist for synthesizing racemic 3-hydroxypiperidine (B146073) derivatives, future research should focus on efficient, scalable, and highly stereoselective routes.
Biocatalytic Asymmetric Reduction: A highly promising approach is the asymmetric reduction of a suitable precursor ketone, N,N-dimethyl-3-oxopiperidinium. Biocatalysis, using enzymes such as ketoreductases (KREDs), has proven effective for the synthesis of chiral N-protected 3-hydroxypiperidines. mdpi.comquickcompany.in For instance, studies have demonstrated the successful synthesis of (S)-N-Boc-3-hydroxypiperidine from N-Boc-3-piperidone with high conversion and excellent enantiomeric excess (>99%) by coexpressing a ketoreductase and a glucose dehydrogenase for cofactor regeneration. mdpi.com Future work could screen or engineer novel ketoreductases that can efficiently reduce the N,N-dimethylated piperidinone substrate, which presents a different steric and electronic profile than the commonly used N-Boc-3-piperidone.
Kinetic Resolution: Another avenue is the kinetic resolution of racemic this compound or its precursors. This can be achieved through enzyme-catalyzed reactions, such as acylation, that preferentially react with one enantiomer, allowing for the separation of the unreacted enantiomer. whiterose.ac.uk Research into lipases or other hydrolases that exhibit high enantioselectivity for this specific substrate could lead to efficient resolution processes.
Chiral Synthesis and Resolution: Traditional methods like chemical resolution using chiral acids can be optimized. epo.org Furthermore, developing asymmetric total synthesis routes starting from chiral pool materials or employing asymmetric catalysis, such as oxazaborolidine-catalyzed reductions or rhodium-catalyzed hydrogenations, could provide direct access to the desired enantiomers. whiterose.ac.ukcapes.gov.brcapes.gov.br A key challenge will be adapting existing methods to accommodate the quaternary ammonium (B1175870) nature of the target compound or performing the methylation step at a later stage of a stereochemically defined synthesis.
Table 1: Comparison of Potential Enantioselective Synthetic Strategies
| Strategy | Key Precursor/Substrate | Potential Advantages | Future Research Focus |
|---|---|---|---|
| Biocatalytic Reduction | N,N-Dimethyl-3-oxopiperidinium | High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly. mdpi.comquickcompany.in | Screening/engineering of novel ketoreductases, optimization of cofactor regeneration systems. |
| Kinetic Resolution | Racemic this compound | Can utilize readily available racemic material. | Identification of highly selective enzymes (e.g., lipases), development of efficient separation protocols. whiterose.ac.uk |
| Asymmetric Catalysis | N-Benzyl-3-piperidone (example precursor) | High catalytic efficiency, broad substrate scope possible. | Design of new chiral ligands and catalysts suitable for piperidinium (B107235) substrates. capes.gov.br |
| Chiral Resolution | Racemic N-Benzyl-3-hydroxypiperidine | Established methodology. epo.org | Discovery of more efficient resolving agents, optimization of racemization for recycling unwanted enantiomers. epo.org |
Investigations into Novel Biological Targets and Mechanistic Pathways (Non-Human)
Early research identified this compound as a cyclic analogue of choline (B1196258) and a precursor to a false cholinergic transmitter. nih.govnih.gov Studies in non-human tissues, such as mouse diaphragm and synaptosome preparations, showed that it is taken up by choline transport systems and acetylated to 3-acetoxy-N,N-dimethylpiperidinium. nih.gov This acetylated form acts as a weak agonist at both nicotinic and muscarinic acetylcholine (B1216132) receptors. nih.gov
Future investigations could expand upon this foundation to explore other potential biological roles in non-human systems:
Exploration in Different Organism Types: Research could probe the effects of this compound in other biological systems, such as insects, fungi, or plants. Many of these organisms possess unique cholinergic or related signaling pathways that might interact differently with this compound.
Interaction with Other Transporters and Receptors: Given its structure as a quaternary ammonium compound, it may interact with other transporters beyond the choline uptake system. Investigating its potential as an inhibitor or substrate for other solute carriers (SLCs) or as a modulator of other ligand-gated ion channels could reveal new mechanistic pathways.
Use in Plant Science: Choline and related compounds play roles in plant development and stress response. The formation of N,N-dimethylpiperidinium (mepiquat) from natural precursors in plants under thermal stress has been noted. researchgate.net Research into how exogenously applied this compound affects plant growth, signaling, and stress tolerance could be a novel area of study.
Expansion of Applications in Materials Science and Catalysis
The piperidinium scaffold is a common structural motif in various functional materials and catalysts. The specific features of this compound could be leveraged for novel applications in these fields.
Ionic Liquids: Piperidinium salts are a well-established class of ionic liquids. The presence of a hydroxyl group on the this compound cation offers a functional handle to tune the properties of the resulting ionic liquid, such as viscosity, polarity, and hydrogen-bonding capability. Future work could involve synthesizing a series of these salts with different anions and characterizing their physicochemical properties for potential use as green solvents or electrolytes.
Phase-Transfer Catalysis: Quaternary ammonium salts are widely used as phase-transfer catalysts (PTCs). The chirality and hydroxyl functionality of this compound make it an intriguing candidate for asymmetric phase-transfer catalysis. Enantiopure forms could be investigated for their ability to catalyze stereoselective reactions, such as alkylations or reductions, at the interface of two immiscible phases.
Polymer Science: The hydroxyl group could serve as an initiator for ring-opening polymerizations to create polymers with pendant piperidinium groups. researchgate.net Such cationic polymers, or poly(ionic liquid)s, are of interest for applications in gas separation membranes, antistatic coatings, and drug delivery systems. Research could focus on the synthesis and characterization of these novel materials.
Organocatalysis: The 3-hydroxypiperidine substructure is found in various natural products and is used in organocatalysis. nih.gov The N,N-dimethylated quaternary version could be explored as a catalyst or precatalyst, where its charge and chirality could influence reaction pathways and stereochemical outcomes.
Advanced Computational Modeling for Predictive Research
Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving time and resources.
Modeling Synthetic Pathways: Density Functional Theory (DFT) calculations can be used to model proposed synthetic routes, elucidating reaction mechanisms and predicting the stereochemical outcomes of asymmetric reactions. whiterose.ac.uk This could accelerate the development of advanced synthetic methods for enantiopure forms by identifying the most promising catalysts and reaction conditions.
Predicting Material Properties: For applications in materials science, computational modeling can predict the properties of ionic liquids based on this compound, such as melting point, viscosity, and conductivity. Molecular dynamics simulations could model the behavior of polymers derived from this compound, providing insight into their structural and functional characteristics.
Simulating Biological Interactions: Docking studies and molecular dynamics simulations can be employed to model the interaction of this compound and its acetylated derivative with biological targets like acetylcholine receptors and transporters. nih.gov This could help rationalize its known biological activity and predict potential off-target effects or interactions with other proteins, guiding further experimental investigation.
Exploration of Bioconjugation and Probe Development for Imaging or Targeted Research Applications
The hydroxyl group on this compound is a convenient chemical handle for bioconjugation, allowing it to be attached to other molecules of interest. mdpi.comrsc.org
Probe Development: By attaching a fluorescent dye, a biotin (B1667282) tag, or a photo-crosslinker to the hydroxyl group, this compound can be converted into a chemical probe. Given its known uptake by the choline transport system, such a probe could be used to visualize or isolate choline transporters and associated proteins in non-human cell and tissue models.
Targeted Delivery: The piperidinium moiety could serve as a vector to deliver other molecules to cells that express high levels of choline transporters. Conjugating a bioactive small molecule or peptide to the hydroxyl group could create a targeted therapeutic or research compound whose uptake is mediated by this transport system.
Imaging Agents: For in vivo imaging applications in animal models, the compound could be modified to carry an imaging agent. For example, chelation of a radionuclide for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging, or attachment of a near-infrared (NIR) dye for optical imaging, could allow for the non-invasive study of choline transport system distribution and dynamics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
